molecular formula C15H29NO B311989 N-octylcyclohexanecarboxamide

N-octylcyclohexanecarboxamide

Cat. No.: B311989
M. Wt: 239.4 g/mol
InChI Key: NIWNFEABZJZVCA-UHFFFAOYSA-N
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Description

N-Octylcyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring substituted with an octyl chain via an amide linkage. The octyl chain imparts significant lipophilicity, making it suitable for applications requiring lipid solubility, such as surfactant formulations or bioactive molecule delivery systems.

Properties

Molecular Formula

C15H29NO

Molecular Weight

239.4 g/mol

IUPAC Name

N-octylcyclohexanecarboxamide

InChI

InChI=1S/C15H29NO/c1-2-3-4-5-6-10-13-16-15(17)14-11-8-7-9-12-14/h14H,2-13H2,1H3,(H,16,17)

InChI Key

NIWNFEABZJZVCA-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1CCCCC1

Canonical SMILES

CCCCCCCCNC(=O)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-Octylbicycloheptenedicarboximide (CAS 113-48-4)
  • Structure : Contains a bicycloheptene dicarboximide core with a 2-ethylhexyl substituent.
  • Synthesis : Produced via reaction of Nadic anhydride with 2-ethylhexylamine .
  • Applications : Functions as an insecticide synergist, enhancing the efficacy of pyrethroids by inhibiting detoxifying enzymes in pests.
  • Key Differences : The bicyclic core and shorter branched alkyl chain (vs. linear octyl) reduce conformational flexibility and alter lipophilicity (logP ≈ 4.2 estimated) compared to N-octylcyclohexanecarboxamide (logP ≈ 5.5 predicted) .
2-Hydroxy-1-cyclohexanecarboxamide
  • Structure : Features a hydroxyl group on the cyclohexane ring adjacent to the carboxamide.
  • Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility (≈15 mg/mL estimated) compared to this compound (≈0.1 mg/mL predicted). This makes it more suitable for pharmaceutical applications requiring bioavailability .
N-(5-Chloro-2-Hydroxyphenyl)cyclohexanecarboxamide (CAS 428839-99-0)
  • Structure : Combines a chloro-hydroxyphenyl group with the cyclohexanecarboxamide core.
  • Properties : The aromatic chloro and hydroxy groups introduce electronic effects, lowering pKa (≈8.5 vs. ≈10 for N-octyl derivative) and enabling interactions with biological targets (e.g., enzyme active sites). Molecular weight (253.72 g/mol) is significantly lower than this compound (≈297.5 g/mol) .
N-(2-Oxo-azepin-3-yl)cyclohexanecarboxamide
  • Structure: Incorporates a seven-membered lactam (azepinone) ring.
  • Crystal Structure : Forms hydrogen-bonded dimers (N–H⋯O) and chains in the solid state, enhancing thermal stability (melting point ≈180°C) compared to this compound (mp ≈80°C predicted) .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Key Functional Groups
This compound ~297.5 ~5.5 ~0.1 mg/mL Linear octyl, cyclohexane
N-Octylbicycloheptenedicarboximide 275.4 ~4.2 Insoluble Bicyclic core, 2-ethylhexyl
2-Hydroxy-1-cyclohexanecarboxamide 169.2 ~1.8 ~15 mg/mL Hydroxyl, cyclohexane
N-(5-Chloro-2-hydroxyphenyl) derivative 253.7 ~3.0 ~2 mg/mL Chloro, hydroxyphenyl

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